REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[N:5][NH:6][C:7]=1[C:8]([O:10]CC)=[O:9])=[O:2].CO.[OH-].[Na+].Cl>O>[CH:1]([C:3]1[CH:4]=[N:5][NH:6][C:7]=1[C:8]([OH:10])=[O:9])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=NNC1C(=O)OCC
|
Name
|
|
Quantity
|
76 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=NNC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |